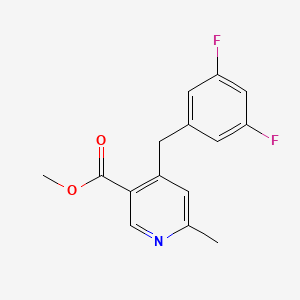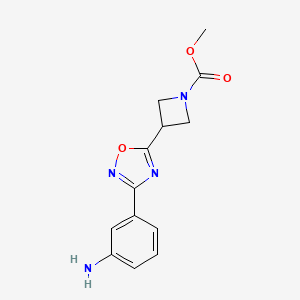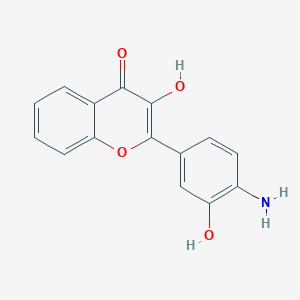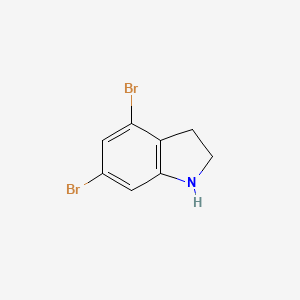
tert-Butyl (2-chloroquinolin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-chloroquinolin-6-yl)carbamate is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol It is a derivative of quinoline and carbamate, featuring a tert-butyl group and a chlorine atom attached to the quinoline ring
Métodos De Preparación
The synthesis of tert-Butyl (2-chloroquinolin-6-yl)carbamate typically involves the reaction of 2-chloroquinoline-6-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
tert-Butyl (2-chloroquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (2-chloroquinolin-6-yl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-chloroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl (2-chloroquinolin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: This compound also features a tert-butyl carbamate group but has a pyrimidine ring instead of a quinoline ring.
tert-Butyl (1-(6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl)carbamate: This compound has a similar quinoline structure but includes additional substituents like bromine and a piperidine ring.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidine ring with two oxo groups, differing significantly in structure from the quinoline derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the quinoline and carbamate functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15ClN2O2 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloroquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)16-10-5-6-11-9(8-10)4-7-12(15)17-11/h4-8H,1-3H3,(H,16,18) |
Clave InChI |
CJEHZNXODKOJKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)






![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)





